molecular formula C14H8ClF3N2S B2515796 3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338396-81-9

3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile

Cat. No.: B2515796
CAS No.: 338396-81-9
M. Wt: 328.74
InChI Key: VFNPRQLWVYZFBK-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is a chemical compound known for its unique structure and properties. It is characterized by the presence of a chlorobenzyl group, a trifluoromethyl group, and a pyridinecarbonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile typically involves the reaction of 4-chlorobenzyl chloride with 5-(trifluoromethyl)-2-pyridinecarbonitrile in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the reactants and products .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and specialty materials

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorobenzyl group can interact with various enzymes and receptors, modulating their activity. The pyridinecarbonitrile core is crucial for binding to specific molecular targets, influencing pathways involved in cellular processes .

Comparison with Similar Compounds

  • 3-[(4-Bromobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
  • 3-[(4-Methylbenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
  • 3-[(4-Fluorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile

Comparison: Compared to its analogs, 3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile exhibits unique properties due to the presence of the chlorobenzyl group. This group enhances its reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2S/c15-11-3-1-9(2-4-11)8-21-13-5-10(14(16,17)18)7-20-12(13)6-19/h1-5,7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNPRQLWVYZFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=C(N=CC(=C2)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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